REACTION_CXSMILES
|
FC([C:4]([O:10][C:11]([C:14]([C:17]([C:20](F)=[O:21])([F:19])[F:18])([F:16])[F:15])([F:13])[F:12])([C:6]([F:9])([F:8])[F:7])[F:5])=O.FC(F)(C(F)(F)C(F)=O)C(F)=[O:26].C(=O)([O-])[O-].[Na+].[Na+].C(=O)=O.S(=O)(=O)(O)O.[OH-].[Na+]>COCCOCCOC.O>[C:6]([CH:4]([O:10][C:11]([C:14]([C:17]([C:20]([OH:26])=[O:21])([F:19])[F:18])([F:15])[F:16])([F:13])[F:12])[F:5])([F:9])([F:7])[F:8] |f:2.3.4,7.8|
|
Name
|
|
Quantity
|
35 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
diacid fluoride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
503 g
|
Type
|
reactant
|
Smiles
|
FC(=O)C(F)(C(F)(F)F)OC(F)(F)C(F)(F)C(F)(F)C(=O)F
|
Name
|
HFPO
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C(=O)F)(C(C(=O)F)(F)F)F
|
Name
|
|
Quantity
|
387 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
650 g
|
Type
|
solvent
|
Smiles
|
COCCOCCOC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
250 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
1250 g
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Reaction
|
Type
|
TEMPERATURE
|
Details
|
was cooled down
|
Type
|
CUSTOM
|
Details
|
Dried the salt in vacuum oven at 112° C./15 mm
|
Type
|
CUSTOM
|
Details
|
recovered 450 g
|
Type
|
ADDITION
|
Details
|
To the salt was added 300 g of 50% sulphuric acid
|
Type
|
WASH
|
Details
|
the lower fluorochemical phase was washed once with 200 g of 50% sulphuric acid
|
Type
|
DISTILLATION
|
Details
|
Vacuum distillation
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(F)(F)(F)C(F)OC(F)(F)C(F)(F)C(F)(F)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.3 mol | |
AMOUNT: MASS | 400 g | |
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |